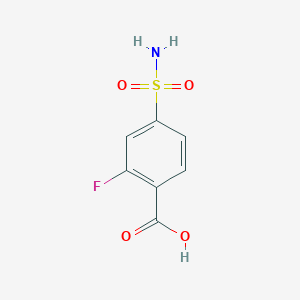

2-Fluoro-4-sulfamoylbenzoic acid

Description

Chemical Classification and Structural Context within Fluorinated Sulfonamide Chemistry

2-Fluoro-4-sulfamoylbenzoic acid belongs to the class of fluorinated sulfonamides. ontosight.aiontosight.ai The presence of a fluorine atom significantly influences the molecule's physicochemical properties. Fluorine is the most electronegative element, and its introduction into organic molecules can alter acidity, lipophilicity, metabolic stability, and binding affinity. researchgate.net The carbon-fluorine bond is strong, contributing to the thermal and chemical stability of fluorinated compounds. nih.gov

The sulfonamide group (-SO2NH2) is a key functional group in a wide range of pharmaceuticals. ontosight.ai The combination of the fluoro and sulfamoyl groups on a benzoic acid scaffold creates a molecule with unique electronic and steric properties, making it an interesting subject for chemical synthesis and property evaluation.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₆FNO₄S |

| Molecular Weight | 223.19 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 200-202 °C |

| Solubility | Slightly soluble in water |

Note: The properties listed are typical values and may vary.

Significance as a Benchmark Compound in Aromatic Substituent Effects Studies

The arrangement of substituents on the aromatic ring of this compound makes it an excellent model for studying substituent effects. The electron-withdrawing nature of both the fluorine atom and the sulfamoyl group influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. researchgate.net The sulfonyl group is known to stabilize adjacent carbanions. researchgate.net

Studies on related molecules have shown that the sulfamoyl group affects the chemical shifts of protons and carbons in NMR spectra, providing insights into its electronic influence on the aromatic system. nih.gov Furthermore, the interplay between the fluoro and sulfamoyl groups can be investigated to understand their combined effect on the molecule's properties and reactivity. The position of these substituents is crucial; for instance, ortho-substituents can sterically hinder reactions at adjacent positions. masterorganicchemistry.com

Overview of Contemporary Research Trajectories in Sulfamoylbenzoic Acid Systems

Research involving sulfamoylbenzoic acid derivatives is an active and evolving field. Scientists are exploring these compounds for various applications, driven by their diverse chemical and biological activities.

One major research trajectory is the design and synthesis of novel sulfamoylbenzoic acid analogues with specific biological targets. nih.govresearchgate.net For example, derivatives are being investigated as inhibitors of enzymes like carbonic anhydrase. unibs.itscbt.com The modular nature of these compounds allows for systematic structural modifications to optimize activity and selectivity. nih.gov

Another area of focus is the use of sulfamoylbenzoic acids as building blocks in organic synthesis. sigmaaldrich.comsigmaaldrich.com The carboxylic acid and sulfamoyl groups provide reactive handles for further chemical transformations, enabling the construction of more complex molecules. prepchem.com The development of efficient synthetic routes to access a variety of substituted sulfamoylbenzoic acids remains a key objective. prepchem.com

Furthermore, the unique properties of fluorinated compounds continue to drive research. The introduction of fluorine can lead to materials with enhanced thermal stability and chemical resistance. ontosight.ai Therefore, the synthesis and characterization of new fluorinated sulfamoylbenzoic acid derivatives are of interest for materials science applications.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMQDKXOHFOYQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

714968-42-0 | |

| Record name | 2-fluoro-4-sulfamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 2 Fluoro 4 Sulfamoylbenzoic Acid

Reactions at the Carboxylic Acid Moiety: Esterification, Amidation, and Decarboxylation

The carboxylic acid group is a primary site for transformations, allowing for the synthesis of various derivatives such as esters and amides.

Esterification: Esterification of 2-Fluoro-4-sulfamoylbenzoic acid can be achieved through several methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, and yields can be maximized by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com

Alternative methods that avoid the use of strong acids and high temperatures have been developed. These include the use of coupling reagents or specialized catalysts. rug.nl For instance, Lewis acids and various dehydrating agents can facilitate ester formation under milder conditions. rug.nl

Interactive Data Table: Common Esterification Methods

| Method | Reagents | Catalyst | Conditions | Key Features |

|---|---|---|---|---|

| Fischer-Speier | Alcohol | Strong Acid (e.g., H₂SO₄) | Reflux | Equilibrium reaction; requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com |

| Carbodiimide Coupling | Alcohol, DCC or EDC | DMAP (optional) | Room Temperature | Mild conditions, suitable for sensitive substrates. |

| Alkyl Halide | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Varies | Forms ester via Sₙ2 reaction with the carboxylate salt. |

Amidation: The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is slow. Activation is commonly achieved using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine. Recent advances include direct amidation catalyzed by metal compounds, such as titanium tetrafluoride (TiF₄), which promotes the reaction in refluxing toluene. researchgate.net

Decarboxylation: Decarboxylation, the removal of the carboxyl group as CO₂, is generally difficult for aromatic carboxylic acids because the sp²-hybridized carbon of the C-COOH bond is strong. nih.gov This reaction typically requires high temperatures or the presence of specific catalysts. For some benzoic acid derivatives, radical decarboxylation pathways can be initiated photochemically or with specific metal catalysts like copper. nih.gov However, for a molecule like this compound, the strong deactivating effects of the other substituents make standard decarboxylation challenging without harsh conditions that might affect the other functional groups. organic-chemistry.org

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Fluorinated Ring

The benzene (B151609) ring of this compound is substituted with one weakly deactivating, ortho-, para-directing group (-F) and two strongly deactivating, meta-directing groups (-COOH and -SO₂NH₂).

Electrophilic Aromatic Substitution (EAS): The combined effect of the three substituents makes the aromatic ring highly electron-deficient and thus strongly deactivated towards electrophilic attack. quora.comlibretexts.org

Directing Effects:

The -COOH group at C1 directs incoming electrophiles to the C3 and C5 positions.

The -SO₂NH₂ group at C4 directs to the C2 and C6 positions.

Nucleophilic Aromatic Substitution (SNAr): In contrast to its deactivation towards EAS, the ring is highly activated for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This is due to two key factors:

Presence of Strong Electron-Withdrawing Groups: The -COOH and -SO₂NH₂ groups withdraw electron density from the ring, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack. masterorganicchemistry.comyoutube.com

A Good Leaving Group: The fluorine atom at the C2 position is an excellent leaving group for SNAr reactions. youtube.com Its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles.

The most probable site for SNAr is the C2 position, leading to the displacement of the fluoride (B91410) ion by a nucleophile (e.g., -OR, -NHR, -SR). researchgate.net The reaction is further facilitated by the electron-withdrawing groups being positioned ortho and para to the leaving group, which provides optimal stabilization for the intermediate. masterorganicchemistry.com

Transformations Involving the Sulfonamide Group: N-Alkylation, N-Acylation, and Hydrolysis

The sulfonamide group (-SO₂NH₂) offers another site for chemical modification, particularly at the nitrogen atom.

N-Alkylation: The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base to form a sulfonamidate anion. This anion can then act as a nucleophile, reacting with alkyl halides or other electrophiles to form N-alkylated sulfonamides. The choice of base and solvent is crucial to control the extent of alkylation.

N-Acylation: N-acylation of the sulfonamide group is a common transformation used to synthesize N-acylsulfonamides, which are important motifs in medicinal chemistry. nih.govnih.gov This reaction is typically performed by treating the sulfonamide with an acid chloride or acid anhydride in the presence of a base like pyridine or triethylamine. semanticscholar.org More modern and milder methods utilize coupling reagents such as N-acylbenzotriazoles, which react efficiently with sulfonamides in the presence of a base like sodium hydride (NaH) to yield N-acylsulfonamides. semanticscholar.orgepa.govresearchgate.net

Interactive Data Table: N-Acylation Reagents for Sulfonamides

| Reagent | Base | Conditions | Yields | Notes |

|---|---|---|---|---|

| Acid Chlorides/Anhydrides | Pyridine, Triethylamine | Varies | Good to Excellent | Classic method; can be harsh. nih.gov |

| N-Acylbenzotriazoles | Sodium Hydride (NaH) | Room Temperature | 76-100% | Mild and efficient for a wide range of acyl groups. epa.govresearchgate.net |

| Carboxylic Acids + Carbodiimide | DCC, EDC | DMAP | Varies | Direct coupling method. semanticscholar.org |

Hydrolysis: The cleavage of the sulfonamide bond (either C-S or S-N) is generally difficult and requires harsh conditions, such as strong acid or base at high temperatures. The stability of the sulfonamide group is one of its key features, making it a robust functional group in many chemical environments.

Influence of Fluorine on Aromatic Ring Activation and Deactivation

The fluorine atom at the C2 position has a profound and dualistic influence on the reactivity of the aromatic ring. nih.gov

Inductive Effect (-I): Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring through the sigma bond, which deactivates the ring towards electrophilic attack. researchgate.net This deactivation is a primary reason for the low reactivity of this compound in EAS reactions.

Resonance Effect (+R): Fluorine has lone pairs of electrons in its p-orbitals that can be donated to the pi-system of the benzene ring. This donation of electron density is a resonance effect. quora.com While this effect is weaker for fluorine than for other halogens due to poor orbital overlap, it is responsible for directing incoming electrophiles to the ortho and para positions.

In the context of nucleophilic substitution , the inductive effect is dominant and highly activating. By withdrawing electron density, fluorine makes the carbon to which it is attached (C2) more electrophilic and helps to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. masterorganicchemistry.comyoutube.com This makes fluorine-substituted aromatic rings, especially those with other electron-withdrawing groups, excellent substrates for SNAr reactions.

Redox Chemistry and Derivatization for Enhanced Stability or Reactivity

Redox Chemistry: The functional groups on this compound are generally robust under typical redox conditions.

The aromatic ring can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature or with dissolving metal reductions (e.g., Birch reduction), but these conditions may also affect the other functional groups.

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

The sulfonamide group is highly resistant to both oxidation and reduction.

Derivatization for Enhanced Stability or Reactivity: Derivatization is the process of chemically modifying a compound to alter its physical or chemical properties, such as stability, volatility, or solubility. nih.govthermofisher.com The functional groups of this compound serve as handles for various derivatization strategies.

Carboxylic Acid: Converting the carboxylic acid to an ester or amide can protect the group from certain reactions, increase its stability to hydrolysis, or modify its solubility and biological properties. nih.gov

Sulfonamide: N-alkylation or N-acylation can be used to introduce new functionalities, which can tune the molecule's properties for specific applications, such as enhancing binding affinity in a biological target.

Fluorine Atom: The fluorine atom itself can be replaced via SNAr, allowing for the introduction of a wide array of different functional groups at the C2 position, which is a powerful tool for creating diverse molecular libraries. researchgate.net

Sophisticated Spectroscopic and Structural Analysis of 2 Fluoro 4 Sulfamoylbenzoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Conformational Analysis

No detailed NMR data for 2-Fluoro-4-sulfamoylbenzoic acid was found in the public domain. Such an analysis would be crucial for confirming the specific substitution pattern on the aromatic ring and understanding the compound's conformational preferences in solution.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Correlations

Expected ¹H NMR spectra would show distinct signals for the aromatic protons, the acidic proton of the carboxyl group, and the protons of the sulfamoyl group. The coupling patterns and chemical shifts would be essential for confirming the precise positions of the substituents. Similarly, ¹³C and ¹⁹F NMR data would provide critical information about the carbon skeleton and the electronic environment of the fluorine atom, respectively. However, specific chemical shifts and coupling constants for this compound are not documented in the available literature.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule. COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish one-bond and multiple-bond correlations between protons and carbons, respectively. This level of detailed analysis for this compound has not been publicly reported.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Studies

While some patents list a mass-to-charge ratio (MS) for larger compounds synthesized from this compound, the specific HRMS data and fragmentation analysis for the title compound itself are absent. googleapis.com HRMS would be used to determine the exact molecular formula (C₇H₆FNO₄S), and fragmentation studies would shed light on the molecule's stability and the characteristic cleavage patterns of the fluoro, sulfamoyl, and carboxylic acid functional groups under mass spectrometric conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy data from IR and Raman analyses are essential for identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretch of the carboxylic acid, the S=O and N-H stretches of the sulfamoyl group, and the C-F stretch. These techniques would also provide valuable insights into intermolecular interactions, particularly hydrogen bonding involving the carboxylic acid and sulfamoyl moieties. No such spectra for this compound were found.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Crystal Packing Analysis

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique would provide definitive proof of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the details of the crystal packing, including how the molecules arrange themselves and interact through forces like hydrogen bonding in the crystal lattice.

Hyphenated Chromatographic Techniques for Purity Profiling and Impurity Identification (e.g., LC-MS, GC-MS)

While patents confirm the purity of synthesized compounds using techniques like HPLC and provide mass spectrum data for reaction products, there is no specific information available detailing the use of hyphenated techniques like LC-MS or GC-MS for the purity profiling or identification of impurities related to this compound itself. google.com

Computational and Theoretical Chemistry Investigations of 2 Fluoro 4 Sulfamoylbenzoic Acid

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can determine the ground-state geometry and various electronic properties. For molecules such as 2-Fluoro-4-sulfamoylbenzoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can elucidate key features of its chemical nature. researchgate.nettandfonline.comresearchgate.nettandfonline.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. actascientific.comnih.gov A smaller gap suggests the molecule is more reactive and can be more easily polarized. nih.govresearchgate.net

In related sulfonamide-bearing molecules, DFT studies have shown that the HOMO is often localized on the electron-rich aromatic ring, while the LUMO is distributed across the entire molecule, particularly on electron-withdrawing groups. mdpi.com For this compound, the HOMO is expected to be concentrated on the benzene (B151609) ring, influenced by the electron-donating effect of the fluorine and the delocalized π system. The LUMO would likely be spread across the carboxylic acid and sulfamoyl groups, which act as electron acceptors.

Table 1: Predicted Frontier Orbital Properties for this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | A larger gap suggests high kinetic stability. actascientific.com |

Note: These values are estimations based on typical DFT calculations for similar aromatic sulfonamides. Actual values would require specific computation.

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. The ESP map illustrates regions of positive and negative electrostatic potential on the molecule's electron density surface. Red-colored regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netmdpi.com

For this compound, the ESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid and sulfamoyl groups, and to a lesser extent, the fluorine atom, due to their high electronegativity. These sites are potential hydrogen bond acceptors. mdpi.comsemanticscholar.org

Positive Potential (Blue): Located around the hydrogen atoms of the carboxylic acid and the amine of the sulfamoyl group. These are the primary hydrogen bond donor sites. semanticscholar.org

Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative charge values for each atom, confirming the qualitative picture from the ESP map. researchgate.nettandfonline.com In similar structures, oxygen and nitrogen atoms carry significant negative charges, while the hydrogens attached to them are positively charged. tandfonline.com

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. By simulating the movements of atoms and bonds, MD can explore the potential energy surface and identify stable conformations.

For this compound, key areas of conformational flexibility include the rotation around the C-C bond connecting the carboxylic acid to the ring and the C-S bond of the sulfamoyl group. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformers. Furthermore, performing these simulations in an explicit solvent like water would demonstrate how solvent molecules interact with the solute through hydrogen bonding and influence its conformational preferences. researchgate.netresearchgate.net Studies on related compounds have used MD to validate the stability of ligand-protein complexes, a technique that relies on accurate modeling of molecular motion and interactions. researchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Modeling (non-biological)

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural or physicochemical properties (descriptors) with its observed reactivity or other properties, such as chromatographic retention time. nih.gov These models are built using a set of known compounds and then used to predict the properties of new or untested molecules. nih.govresearchgate.net

For a non-biological application, a QSRR model could be developed to predict the retention factor of this compound in a reversed-phase liquid chromatography (RPLC) system. nih.gov Molecular descriptors would be calculated computationally for a series of related sulfonamides. nih.govresearchgate.net

Table 2: Relevant Molecular Descriptors for QSRR Modeling

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Describes charge distribution and reactivity. |

| Topological | Molecular connectivity indices | Encodes information about atom connectivity. |

| 3D/Geometrical | Van der Waals surface area, Molecular volume | Relates to molecular size and shape. researchgate.net |

| Physicochemical | LogP (partition coefficient) | Describes hydrophobicity/hydrophilicity. researchgate.net |

These descriptors, once calculated for this compound, could be input into a pre-established QSRR model to predict its retention behavior without performing the actual experiment.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties. DFT calculations are commonly used to compute the vibrational frequencies corresponding to Infrared (IR) spectra and the chemical shifts for Nuclear Magnetic Resonance (NMR) spectra. researchgate.nettandfonline.comresearchgate.net Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to UV-Vis absorption spectra. researchgate.netresearchgate.net

IR Spectroscopy: Theoretical calculations of harmonic vibrational frequencies can be compared with experimental FT-IR spectra. For this compound, characteristic vibrational modes would include O-H stretching from the carboxylic acid, N-H stretching from the sulfamoyl group, S=O stretching, and C=O stretching. tandfonline.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values are often in good agreement with experimental data and help in the assignment of complex spectra.

UV-Vis Spectroscopy: TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) by calculating the energy difference between the ground state and excited states. For an aromatic compound like this, π → π* transitions are expected to dominate the UV-Vis spectrum. researchgate.net

Intermolecular Interaction Studies and Supramolecular Assembly Prediction

The functional groups on this compound—carboxylic acid, sulfamoyl, and fluoro groups—are all capable of participating in strong and weak intermolecular interactions that drive supramolecular assembly. researchgate.net

Hydrogen Bonding: The most significant interactions will be hydrogen bonds. The carboxylic acid group can form classic head-to-head dimers with another molecule (O-H···O=C). The sulfamoyl group provides both donor (N-H) and acceptor (S=O) sites, allowing for the formation of extended networks. mdpi.comresearchgate.net

Halogen Bonding: The fluorine atom, although a weak halogen bond donor, can participate in C-F···H or other weak interactions that help stabilize the crystal packing. researchgate.net

Computational studies can predict these self-assembly patterns. By analyzing the molecular structure and ESP map, one can identify the most likely interaction sites. Crystal structure prediction algorithms can then be used to generate plausible packing arrangements, revealing how these individual interactions combine to form a stable, three-dimensional supramolecular architecture. nih.govnih.govrsc.orgtau.ac.ilnso-journal.org

Role of 2 Fluoro 4 Sulfamoylbenzoic Acid As a Chemical Building Block and in Materials Science

Precursor in the Synthesis of Diverse Fluorinated Aromatic Compounds

The primary documented application of 2-fluoro-4-sulfamoylbenzoic acid is as a chemical building block or intermediate in the multi-step synthesis of complex heterocyclic compounds. googleapis.comepo.org Its structural features are leveraged to construct larger, more elaborate molecules designed for specific biological targets.

Notably, this compound has been utilized as a starting reagent in the synthesis of novel bicyclic compounds that act as autotaxin (ATX) inhibitors. googleapis.comepo.orggoogle.com Autotaxin is an enzyme implicated in various physiological and pathological processes, making its inhibitors a subject of therapeutic interest. googleapis.com In these complex synthetic pathways, this compound is used to introduce the fluorinated sulfamoylbenzoyl moiety into the final molecular structure. googleapis.comgoogleapis.com The patents detailing these syntheses list the compound as a reactant in the creation of these potential therapeutic agents. google.comgoogleapis.com

Table 1: Documented Use of this compound as a Synthetic Intermediate

| Final Product Class | Application of Final Product | Role of this compound | Reference |

|---|

Utilization in the Development of Advanced Polymeric Materials and Functional Coatings

There is no specific information available in the searched scientific literature or patents regarding the direct utilization of this compound in the development of advanced polymeric materials or functional coatings.

Applications in Supramolecular Chemistry and Crystal Engineering for Novel Architectures

While the fields of supramolecular chemistry and crystal engineering focus on designing organized molecular solids by controlling intermolecular interactions, there are no specific documented examples of this compound being used to create novel supramolecular architectures in the available literature. uiowa.eduuoc.grdariobraga.it

Integration into Metal-Organic Framework (MOF) Ligand Design (if applicable)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions and organic ligands. rsc.orgprometheanparticles.co.uk Although some chemical suppliers categorize this compound under "MOF Ligands," there is no specific evidence in published research or patents of its successful integration as a ligand in the synthesis of a Metal-Organic Framework. bldpharm.com

Potential in Non-Biological Catalyst Development and Ligand Design

There is no information in the provided search results that documents the use of this compound in the development of non-biological catalysts or as a ligand in catalytic systems.

Table of Mentioned Compounds

| Compound Name |

|---|

Future Research Perspectives and Interdisciplinary Opportunities

Development of Chemo- and Regioselective Synthesis Strategies for Complex Derivatives

The development of advanced synthetic methodologies is paramount to exploring the full potential of 2-fluoro-4-sulfamoylbenzoic acid as a building block. Future research will likely focus on the chemo- and regioselective functionalization of the aromatic ring and the modification of the existing functional groups.

Strategies for late-stage functionalization will be particularly valuable. The carboxylic acid group can act as a directing group for C-H activation, enabling the introduction of new substituents at specific positions. For instance, palladium-catalyzed C-H vinylation, employing a transient directing group strategy, could be adapted to create novel vinyl-substituted derivatives. nih.gov Similarly, reactions involving the sulfamoylbenzoic acid core, such as the coupling of 4-carboxy-benzenesulfonamide with amino acids or heterocyclic mercaptans, could be explored to generate a library of complex amide derivatives. nih.gov The synthesis of such derivatives is crucial for tuning the molecule's properties for various applications. researchgate.netnih.gov

The challenge lies in controlling the selectivity of these reactions, given the multiple reactive sites on the molecule. A modular approach, combining mechanistically distinct bond-forming processes in a one-pot sequence, could offer an efficient pathway to complex carbazole-like structures or other polycyclic systems. nih.gov The development of synthetic surrogates for traditionally unstable reactants, such as α-fluoroalkynes, might also provide novel regioselective routes to complex fluorinated heterocyclic derivatives. rsc.org

Key research objectives in this area include:

Directed C-H Functionalization: Utilizing the carboxylic acid or sulfonamide group to direct the introduction of alkyl, aryl, or other functional groups onto the benzene (B151609) ring.

Sulfonamide Derivatization: Exploring reactions to modify the -SO₂NH₂ group, for example, through N-arylation or N-alkylation, to create secondary or tertiary sulfonamides with altered biological or material properties. nih.gov

Tandem and One-Pot Reactions: Designing efficient, multi-step synthetic sequences that minimize purification steps and maximize complexity in a single operation. nih.gov

Advanced Spectroscopic Characterization of Excited States and Reaction Intermediates

A fundamental understanding of the photophysical and photochemical properties of this compound requires advanced spectroscopic techniques combined with quantum chemical calculations. The fluorine substituent is known to significantly influence the electronic structure and excited-state dynamics of aromatic compounds. nih.gov

Future research should aim to characterize the excited states (e.g., S₁, T₁) and any transient reaction intermediates, such as radicals, that may form upon photoexcitation. Time-dependent density functional theory (TD-DFT) can be a powerful tool for predicting electronic properties like absorption wavelengths and excitation energies, which can then be validated experimentally. nih.gov Studies on similar molecules, such as fluorinated benzenes and other substituted benzoic acids, have shown that fluorine substitution can lead to unique excited-state behaviors, including changes in molecular geometry and the emergence of πσ* states. nih.govresearchgate.net

Combining experimental techniques like FT-IR, FT-Raman, and UV-Vis spectroscopy with computational methods can provide a comprehensive picture of the molecule's vibrational modes and electronic transitions. nih.govucl.ac.uk This knowledge is critical for predicting photochemical stability and designing applications in areas like photocatalysis or photoresponsive materials.

Key areas for spectroscopic investigation include:

Ultrafast Transient Absorption Spectroscopy: To directly observe the formation and decay of short-lived excited states and reaction intermediates.

Computational Modeling: Using DFT and TD-DFT to calculate ground and excited-state properties, including optimized geometries, vibrational frequencies, and electronic transition energies. nih.gov

Solvent Effects: Investigating how different solvent environments influence the spectroscopic properties and the stability of various conformers and hydrogen-bonded associates. nih.govucl.ac.uk

Integration of Machine Learning with Computational Chemistry for Predictive Modeling

The integration of machine learning (ML) with computational chemistry presents a powerful paradigm for accelerating the discovery and optimization of derivatives of this compound. acs.orgazorobotics.com By training ML models on datasets generated from quantum chemical calculations or experimental results, it is possible to create predictive tools that bypass the need for resource-intensive computations or experiments for every new compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established approach that can be applied to predict the biological activity of novel derivatives. nih.govnih.gov For a series of sulfonamide derivatives, QSAR models have successfully identified key chemical properties (descriptors) like mass, polarizability, and partition coefficients that are crucial for their activity. nih.gov These models can guide the rational design of new compounds with enhanced properties. youtube.com Deep learning algorithms, such as neural networks, can be used to predict complex endpoints like drug-target interactions or aqueous solubility, further streamlining the drug discovery process. nih.govmedium.com

The process typically involves:

Data Generation: Creating a dataset of derivatives with known properties (e.g., calculated binding affinities, experimentally measured activities). nih.gov

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Training and Validation: Using ML algorithms (e.g., multiple linear regression, random forest, support vector machines) to build a predictive model and rigorously validating its performance. nih.govnih.govyoutube.com

This approach allows for the rapid virtual screening of large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing.

| ML/Computational Approach | Objective | Key Descriptors/Inputs | Potential Outcome for Derivatives | Reference |

|---|---|---|---|---|

| QSAR Modeling | Predict biological activity (e.g., anticancer, enzyme inhibition) | Molecular mass, polarizability, electronegativity, partition coefficient (LogP) | Identification of derivatives with potentially higher potency. | nih.govnih.gov |

| Deep Neural Networks (DNN) | Predict drug-target binding affinity or specific properties like solubility | Molecular structure (e.g., SMILES strings), 3D protein structures | Generation of novel derivatives with optimized binding or pharmacokinetic profiles. | nih.govmedium.com |

| DFT-Based Modeling | Calculate quantum mechanical descriptors for QSAR | HOMO/LUMO energies, dipole moment, entropy | More accurate prediction of reactivity and inhibitory activity. | nih.gov |

Exploration of Novel Materials Science Applications beyond Existing Paradigms

The presence of fluorine imparts unique properties that are highly desirable in materials science, including high thermal stability, chemical inertness, and low surface energy. nih.govwikipedia.org Fluoropolymers are a well-known class of materials valued for these characteristics. nih.govrsc.orgplasticsengineering.org this compound could serve as a novel monomer or functional additive for creating new high-performance polymers.

The bifunctional nature of the molecule (carboxylic acid and sulfonamide) allows for its incorporation into polymer backbones through polycondensation or other polymerization techniques. The resulting polymers could exhibit enhanced properties due to the presence of both the fluorine atom and the polar sulfamoyl group. Potential applications could include:

Advanced Coatings: Creating surfaces with exceptional durability, chemical resistance, and water/oil repellency. youtube.com The sulfamoyl group could improve adhesion to substrates.

Specialty Membranes: For use in separation technologies, where the chemical resistance and tailored polarity could be advantageous.

Dielectric Materials: The high electronegativity of fluorine can influence the dielectric properties of materials, making them suitable for applications in electronics. plasticsengineering.org

Research in this area would involve the synthesis of polymers incorporating the this compound unit and a thorough characterization of their mechanical, thermal, and surface properties.

| Material Type | Potential Role of this compound | Key Resulting Properties | Potential Application Area | Reference |

|---|---|---|---|---|

| Fluorinated Polyesters/Polyamides | Monomer | High thermal stability, chemical resistance, modified surface energy | High-performance plastics, specialty fibers | nih.govwikipedia.org |

| Functional Coatings | Additive or co-monomer | Enhanced durability, hydrophobicity, adhesion | Protective coatings for harsh environments, anti-fouling surfaces | youtube.com |

| Dielectric Films | Monomer or functional component | High dielectric constant, thermal stability | Electronics, capacitors | plasticsengineering.org |

Environmental Chemical Fate and Transformation Research (non-toxicity focused)

Understanding the environmental fate of this compound is essential. Research in this area, focusing on chemical transformation rather than toxicity, would investigate its persistence and degradation pathways in various environmental compartments. Both sulfonamides and fluorinated compounds can be environmentally persistent, and their transformation products are of significant interest. nih.gov

The primary degradation pathways to investigate would be abiotic (photolysis, hydrolysis) and biotic (microbial degradation). snu.ac.kr

Abiotic Transformation: Photodegradation studies using UV irradiation can identify transformation products and determine reaction kinetics. tandfonline.com The strong carbon-fluorine bond may resist cleavage, but the rest of the molecule could be susceptible to breakdown, for example, through cleavage of the sulfonamide bridge to form sulfanilic acid derivatives. researchgate.net

Biotic Transformation: Sulfonamides can be degraded by various microorganisms, often through enzymatic hydrolysis of the amide bond or modifications to the aniline (B41778) ring. researchgate.netnih.gov The presence of the fluorine atom may influence the rate and pathway of microbial degradation. Research could involve incubating the compound with specific bacterial strains known to degrade sulfonamides or sulfur compounds, such as Pseudomonas or Roseobacter species, and identifying the resulting metabolites. researchgate.netnih.govnih.gov

This research is crucial for predicting the compound's environmental behavior and identifying potential transformation products that may be formed if it were to be used in widespread applications. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Fluoro-4-sulfamoylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfamoylation and fluorination. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) is often used to introduce the sulfamoyl group, while fluorination may employ nucleophilic substitution with KF or electrophilic fluorinating agents. Key considerations include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during sulfamoylation .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

- NMR : ¹⁹F NMR confirms fluorine position (δ ~ -110 ppm for aromatic F), while ¹H NMR identifies sulfamoyl NH₂ protons (δ 6.5–7.5 ppm) .

- XRD : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for analogous fluorobenzoic acids .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular formula (e.g., [M+H]⁺ = 234.0432) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS fragments) require systematic validation:

- Variable Temperature (VT) NMR : Assess dynamic processes (e.g., rotational barriers in sulfamoyl groups) that may obscure signals .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to trace unexpected peaks .

- Computational modeling : Density Functional Theory (DFT) predicts NMR shifts and optimizes geometry, aiding interpretation .

Q. What strategies optimize the sulfamoylation step to avoid side products like over-sulfonated derivatives?

- Methodological Answer : Side reactions arise from excess sulfamoyl chloride or improper stoichiometry. Mitigation strategies include:

- Stoichiometric control : Maintain a 1:1.2 molar ratio of precursor to sulfamoyl chloride to limit over-reaction .

- Slow addition : Gradual introduction of sulfamoyl chloride at 0°C reduces exothermic side reactions .

- In-situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How does the electronic effect of the sulfamoyl group influence the reactivity of this compound in further derivatization?

- Methodological Answer : The sulfamoyl group (-SO₂NH₂) is electron-withdrawing, which:

- Activates the benzene ring for electrophilic substitution at the para position relative to fluorine .

- Inhibits nucleophilic attack on the carbonyl group of the benzoic acid moiety, necessitating stronger bases (e.g., LDA) for esterification .

- Experimental validation : Comparative studies with non-sulfamoylated analogs (e.g., 4-fluorobenzoic acid) highlight altered reaction kinetics .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity results in studies of this compound?

- Methodological Answer : Discrepancies in biological assays (e.g., antimicrobial activity) may stem from:

- Purity issues : Impurities >5% can skew IC₅₀ values. Validate purity via HPLC before testing .

- Solvent effects : DMSO residues from stock solutions may inhibit enzyme activity. Use controls with matched solvent concentrations .

- Assay variability : Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

Experimental Design Considerations

Q. What are the best practices for designing stability studies of this compound under physiological conditions?

- Methodological Answer : Assess stability in simulated biological environments:

- pH-dependent degradation : Incubate compound in buffers (pH 2–8) and monitor via UV-Vis or LC-MS over 24–72 hours .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for fluorobenzoic acids) .

- Light sensitivity : Store samples in amber vials and test photostability under UV/visible light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.